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Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for

the management of hypertension and heart failure.[1][2] The presence of impurities in the drug

substance or product can affect its efficacy and safety. Therefore, a robust and validated

analytical method is crucial for the identification and quantification of these impurities to ensure

the quality and stability of enalapril formulations. This document provides a detailed application

note and protocol for a stability-indicating reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the determination of enalapril and its impurities,

developed as a user-friendly alternative to the European Pharmacopoeia (EP) method.[3][4][5]

[6] The validation of this method is based on the International Council for Harmonisation (ICH)

Q2(R1) guidelines.[7][8]

Analytical Method
A user-friendly, stability-indicating RP-HPLC method has been developed to overcome the

challenges associated with the official EP method, such as high column temperature (70°C)

and inadequate separation of impurities.[3][4][5][6] This improved method utilizes a lower

column temperature and an acidic mobile phase to achieve better separation and peak shapes.

[3][4]

Chromatographic Conditions
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The following table summarizes the optimized chromatographic conditions for the analysis of

enalapril and its impurities.

Parameter Condition

Column

ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5

µm) or Grace Platinum C8 EPS (4.6 x 250 mm,

5 µm)

Mobile Phase
Acetonitrile and 20 mmol phosphate buffer (pH

3.0) in a ratio of 25:75 (v/v)[3][4][9][10]

Flow Rate 1.0 mL/min to 2.0 mL/min[10][11]

Column Temperature 55°C[3][4][5][6]

Detection Wavelength 215 nm[9][10]

Injection Volume 20 µL

Run Time Approximately 20 minutes[3][4]

Experimental Protocols
Preparation of Solutions

Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen

phosphate in water to make a 20 mmol solution. Adjust the pH to 3.0 with phosphoric acid.

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in the

ratio of 25:75 (v/v). Filter through a 0.45 µm membrane filter and degas.

Standard Stock Solution: Accurately weigh and dissolve enalapril maleate and its known

impurities in the mobile phase to obtain a desired concentration.

Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets.

Transfer an amount of powder equivalent to a single dose of enalapril maleate into a suitable

volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the

solution through a 0.45 µm filter before injection.
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Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity,

linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation

(LOQ).[7][8][12]

Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. Enalapril maleate was subjected to various stress conditions, including acid and base

hydrolysis, oxidation, heat, and photolysis.[2][11][13] The drug showed significant degradation

under acidic and basic conditions and was also susceptible to oxidative degradation.[2][11] The

method was able to separate the degradation products from the main peak, confirming its

specificity.[11]

Protocol for Forced Degradation Studies:

Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C.[11][13]

Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C.[11][13]

Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., hydrogen

peroxide or magnesium monoperoxyphthalate) at room temperature.[11][13][14]

Thermal Degradation: Expose the solid drug to a temperature of 50°C for 60 days.[11][13]

Photolytic Degradation: Expose the drug solution to UV light at 40°C.[11][13]

Quantitative Validation Data
The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
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Analyte
Linearity
Range

Correlation
Coefficient (r²)

LOD (%) LOQ (%)

Enalapril Maleate
0.5 - 10

µg/mL[14]
> 0.999[9][14] 0.021[9][10] 0.062[9][10]

Table 2: Accuracy (Recovery)

Concentration
Level

Amount Spiked Amount Recovered % Recovery

80% (Specify amount) (Specify amount) (Specify %)

100% (Specify amount) (Specify amount) (Specify %)

120% (Specify amount) (Specify amount) (Specify %)

Average (Specify average %)

Table 3: Precision (Repeatability and Intermediate Precision)

Parameter Concentration
Relative Standard
Deviation (RSD) (%)

Repeatability 100% of test concentration < 2%

Intermediate Precision 100% of test concentration < 2%
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Caption: Workflow for the validation of the analytical method for enalapril impurities.
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Caption: Forced degradation pathways of Enalapril Maleate under various stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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